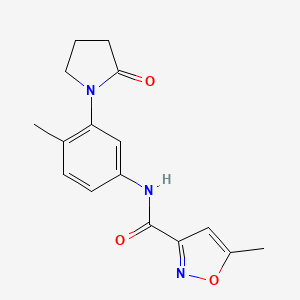
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-3-carboxamide” is a compound that was synthesized and characterized by X-ray, FTIR, and NMR spectroscopic techniques . The molecular geometry and spectral parameters of the compound were computed by the DFT/B3LYP/6-311++G(d,p) method, and the theoretical data showed a good agreement with the experimental ones .
Molecular Structure Analysis
The molecular geometry and spectral parameters of the compound were computed by the DFT/B3LYP/6-311++G(d,p) method . The differences between the theoretical and experimental IR and NMR spectra supported the presence of inter- and intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, which were revealed by X-ray analysis .
Physical And Chemical Properties Analysis
The compound has promising nonlinear optical (NLO) properties, as analyzed by the DFT/B3LYP/6-311++G(d,p) method by calculating the mean polarizability (α) and first-order hyperpolarizability values (β) (α = 22.0746454×10–24, β = 10.1110649× 10–31 esu). These values suggest promising NLO properties when compared with the corresponding data for urea (α = 4.9067×10–24, β = 7.8782×10−31 esu) .
Applications De Recherche Scientifique
Anticancer Activity
The compound’s structural features make it a potential candidate for cancer therapy. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit tumor growth and induce apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Antimicrobial Properties
The isoxazole ring system in this compound may contribute to its antimicrobial activity. It has been evaluated against bacteria, fungi, and other pathogens. Understanding its mode of action and potential synergies with existing antibiotics could lead to novel antimicrobial agents .
Anti-Inflammatory Effects
Given the prevalence of inflammatory disorders, compounds with anti-inflammatory properties are highly sought after. The carboxamide moiety in this compound might play a role in modulating inflammatory pathways. Investigating its impact on inflammation-related markers could reveal therapeutic potential .
Analgesic Potential
The presence of the oxazole ring suggests that this compound might exhibit analgesic properties. Researchers could explore its effects on pain receptors and pain pathways to assess its suitability for pain management .
Free Radical Scavenging
Compounds that act as antioxidants and free radical scavengers are valuable for protecting cells against oxidative damage. Investigating whether this compound can neutralize free radicals could reveal its potential in preventing oxidative stress-related diseases .
Plant Growth Regulation
Interestingly, derivatives of indole (a related compound) play a role in plant growth regulation. While this compound differs structurally, exploring its effects on plant hormones and growth pathways could yield insights into its agricultural applications .
Propriétés
IUPAC Name |
5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-6-12(9-14(10)19-7-3-4-15(19)20)17-16(21)13-8-11(2)22-18-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGAUTIIHMHNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)
![N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640256.png)
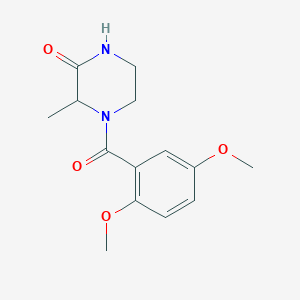
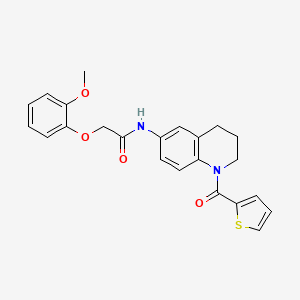
![2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2640259.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2640261.png)
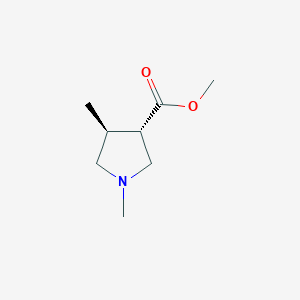


![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)
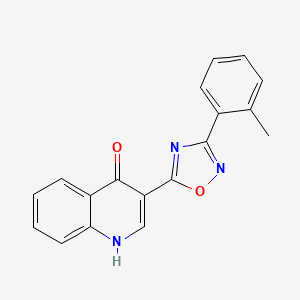
![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)